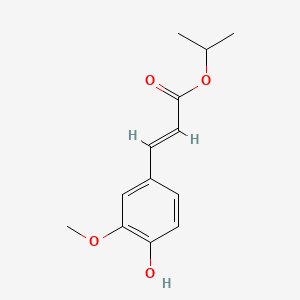

Isopropyl ferulate

説明

Isopropyl ferulate (CAS No. 59831-94-6) is a chemical compound with the molecular formula C13H16O4 . It is an ester formed by the condensation of ferulic acid and isopropanol. Ferulic acid is a natural phenolic compound found in various plant sources, including fruits, grains, and vegetables. Isopropyl ferulate is a lipophilic compound with potential applications in the biomedical, pharmaceutical, and food industries .

Synthesis Analysis

Isopropyl ferulate can be synthesized using a silica-immobilized lipase in an organic medium. The biocatalyst is cross-linked onto the matrix with 1% glutaraldehyde. The reaction occurs in dimethyl sulfoxide (DMSO) and involves the esterification of ferulic acid with isopropanol. The immobilized lipase catalyzes the reaction, resulting in the formation of isopropyl ferulate .Molecular Structure Analysis

The molecular structure of isopropyl ferulate consists of a ferulic acid moiety linked to an isopropanol group. The ester bond connects the two components, forming a stable compound with a molecular weight of approximately 236.26 g/mol .Chemical Reactions Analysis

Isopropyl ferulate is synthesized through an esterification reaction between ferulic acid and isopropanol. The immobilized lipase acts as a biocatalyst, facilitating the formation of the ester bond. The reaction occurs in DMSO, and the resulting product is isopropyl ferulate .科学的研究の応用

Application 1: Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium

- Summary of the Application: Isopropyl ferulate is synthesized using a silica-immobilized lipase in an organic medium (DMSO). This process is significant because immobilization of lipases has proved to be a useful technique for improving an enzyme’s activity in organic solvents .

- Methods of Application or Experimental Procedures: The biocatalyst (lipase) was cross-linked onto the matrix with 1% glutaraldehyde. The effects of various parameters, such as the molar ratio of ferulic acid to isopropyl alcohol (25 mM : 100 mM), concentration of biocatalyst (2.5–20 mg/mL), molecular sieves (25–250 mg/mL), and various salt ions, were studied consecutively as a function of percent esterification .

- Results or Outcomes: Immobilized lipase at 25 mg/mL showed maximum esterification (~84%) of ferulic acid and isopropanol at a molar ratio of 25 mM : 100 mM, respectively, in DMSO at 45°C in 3 hours under shaking (150 rpm) .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

propan-2-yl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-13(15)7-5-10-4-6-11(14)12(8-10)16-3/h4-9,14H,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTWMQRNUHIETA-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl ferulate | |

CAS RN |

59831-94-6 | |

| Record name | Isopropyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

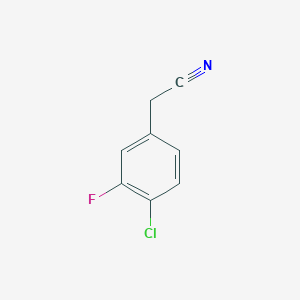

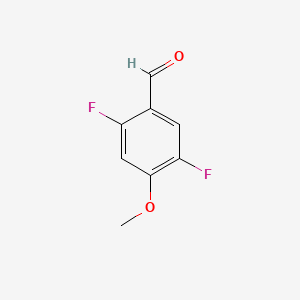

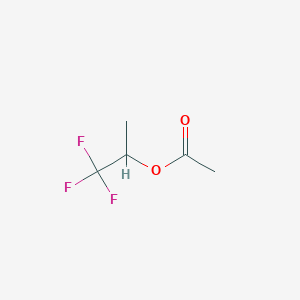

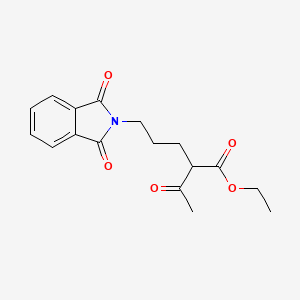

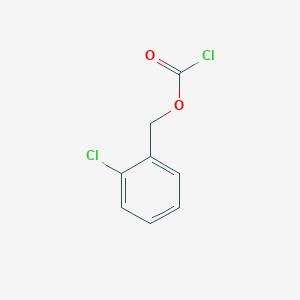

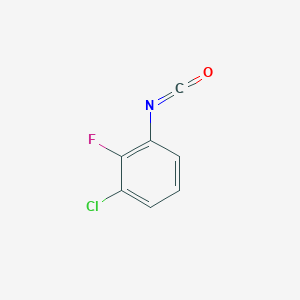

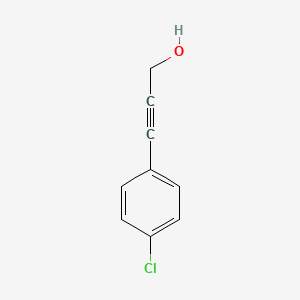

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)